tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate: is an organic compound with a molecular weight of 228.33 g/mol . It is known for its high purity and stability, making it a valuable asset in various research and development applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 2-aminopropane under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for maximum efficiency and minimal waste, ensuring a consistent supply of high-quality product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolidines, amines, and oxides .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential as a drug candidate .
Industry: In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 3-(((benzyloxy)carbonyl)amino)pyrrolidine-1-carboxylate
- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate
Comparison: tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate stands out due to its unique combination of stability and reactivity. Unlike its similar compounds, it offers a balance of properties that make it suitable for a wide range of applications, from chemical synthesis to biological research .
Properties
IUPAC Name |
tert-butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(8-14)12(4,5)13/h9H,6-8,13H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSQXCLLMNNVSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(C)(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857177 | |
Record name | tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363405-88-2 | |
Record name | tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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